molecular formula C14H20N2O2 B6132917 N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide

N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide

Cat. No.: B6132917
M. Wt: 248.32 g/mol
InChI Key: LKBGXZZWXISQDN-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with a propanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminophenylpropanamide and propanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the reaction.

    Reaction Steps: The propanoyl chloride is added dropwise to a solution of 4-aminophenylpropanamide in the presence of the base. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the amide group are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dimethylpropanamide
  • N,N-dimethyl-4-aminophenylpropanamide
  • N,N-dimethyl-3-aminopropanamide

Comparison: N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide is unique due to the presence of both the propanoylamino and phenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N,N-dimethyl-3-[4-(propanoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-13(17)15-12-8-5-11(6-9-12)7-10-14(18)16(2)3/h5-6,8-9H,4,7,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBGXZZWXISQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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